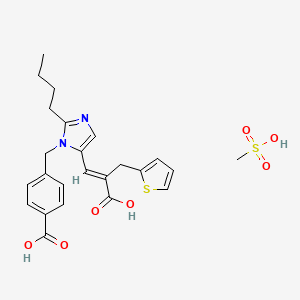
Eprosartan mesylate
Overview
Description
Eprosartan mesylate is a pharmaceutical compound used primarily as an angiotensin II receptor antagonist. It is commonly prescribed for the treatment of hypertension (high blood pressure) and is known for its ability to relax vascular smooth muscle and induce vasodilation by blocking the binding of angiotensin II to the AT1 receptor . This compound is also used in the management of diabetic nephropathy and congestive heart failure .
Mechanism of Action
Target of Action
Eprosartan mesylate primarily targets the Angiotensin II receptor type 1 (AT1) . This receptor is found in many tissues, including vascular smooth muscle and the adrenal gland . The AT1 receptor plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance .
Mode of Action
This compound is an angiotensin II receptor antagonist . It works by selectively blocking the binding of angiotensin II to the AT1 receptor . This action prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II . As a result, vascular smooth muscle relaxes, vasodilation occurs, and blood pressure is reduced .
Biochemical Pathways
This compound affects the renin-angiotensin system . By blocking the AT1 receptor, it inhibits the binding of angiotensin II, leading to vasodilation and a reduction in the secretion of vasopressin . It also reduces the production and secretion of aldosterone, further contributing to the lowering of blood pressure .
Pharmacokinetics
This compound has a bioavailability of 15% . It is minimally metabolized in the liver . The drug is primarily excreted in the feces (90%) and to a lesser extent in the urine (7% primarily as unchanged drug) . The elimination half-life of this compound is between 5 to 9 hours .
Result of Action
The primary result of this compound’s action is a decrease in blood pressure . By blocking the AT1 receptor, it prevents the vasoconstrictor effects of angiotensin II, leading to vasodilation . It also inhibits the secretion of aldosterone, reducing fluid retention and further lowering blood pressure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption and efficacy can be affected by the presence of food in the gastrointestinal tract. Additionally, individual factors such as age, renal function, and hepatic function can influence the pharmacokinetics and pharmacodynamics of the drug
Biochemical Analysis
Biochemical Properties
Eprosartan Mesylate interacts with the angiotensin II receptor, specifically the AT1 subtype . By blocking the binding of angiotensin II to AT1, it causes vascular smooth muscle to relax and vasodilation to occur . This interaction is competitive and reversible .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways related to blood pressure regulation . By blocking the binding of angiotensin II to the AT1 receptor, it reduces vasoconstriction and aldosterone secretion, leading to a decrease in blood pressure .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues, such as vascular smooth muscle and the adrenal gland . This blockade prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II .
Temporal Effects in Laboratory Settings
It is known that this compound is not metabolized by the cytochrome P450 system and is mainly eliminated as unchanged drug .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit various physiological effects associated with angiotensin II, such as contractile responses in rabbit aortic rings, isotonic fluid absorption in rabbit perfused proximal convoluted tubules, and pressor responses .
Metabolic Pathways
This compound is involved in the renin-angiotensin system. It prevents the binding of angiotensin II to AT1, leading to relaxation of vascular smooth muscle and vasodilation . This compound is not metabolized by the cytochrome P450 system and is mainly eliminated as unchanged drug .
Transport and Distribution
It is known that this compound is not metabolized by the cytochrome P450 system and is mainly eliminated as unchanged drug .
Subcellular Localization
It is known that this compound selectively blocks the binding of angiotensin II to the AT1 receptor, which is found in many tissues, such as vascular smooth muscle and the adrenal gland .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eprosartan mesylate can be synthesized through various methods. One common approach involves the preparation of eprosartan, followed by its conversion to the mesylate salt. The synthesis of eprosartan typically involves the reaction of 2-butyl-1H-imidazole-5-carboxylic acid with 4-carboxybenzyl bromide in the presence of a base, followed by further reactions to introduce the thiophene moiety . The mesylate salt is then formed by reacting eprosartan with methanesulfonic acid.
Industrial Production Methods: Industrial production of this compound often involves the use of solid dispersion techniques to enhance its solubility and bioavailability. Techniques such as solvent evaporation, micronization, and the use of surfactants like hydroxypropyl methylcellulose and polysorbate 80 have been employed to improve the compound’s dissolution rate .
Chemical Reactions Analysis
Types of Reactions: Eprosartan mesylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the imidazole or thiophene moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Eprosartan mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving angiotensin II receptor antagonists and their chemical properties.
Biology: Research on this compound focuses on its effects on cellular signaling pathways and its interactions with angiotensin II receptors.
Medicine: this compound is extensively studied for its therapeutic effects in treating hypertension, diabetic nephropathy, and heart failure. .
Industry: The compound is used in the development of pharmaceutical formulations and drug delivery systems to enhance its bioavailability and therapeutic efficacy
Comparison with Similar Compounds
- Losartan
- Valsartan
- Telmisartan
- Irbesartan
- Candesartan
Eprosartan mesylate stands out due to its unique chemical structure and its specific interactions with the AT1 receptor, making it a valuable option in the treatment of hypertension and related conditions .
Properties
IUPAC Name |
4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S.CH4O3S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4)/b18-12+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSLTDBPKHORNY-XMMWENQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044217 | |
| Record name | Eprosartan mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144143-96-4 | |
| Record name | 2-Thiophenepropanoic acid, α-[[2-butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl]methylene]-, (αE)-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144143-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprosartan mesylate [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144143964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprosartan mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPROSARTAN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N2L1NX8S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


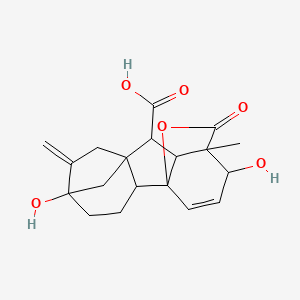
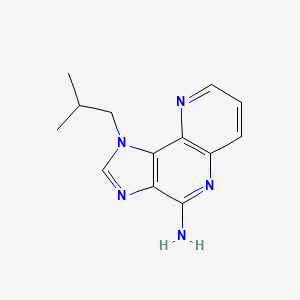
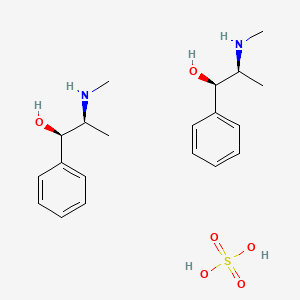

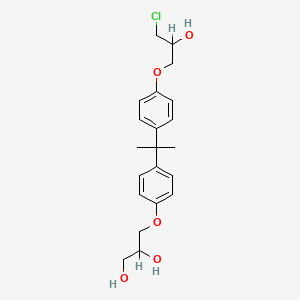
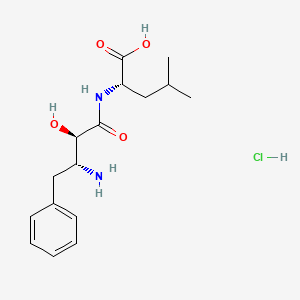
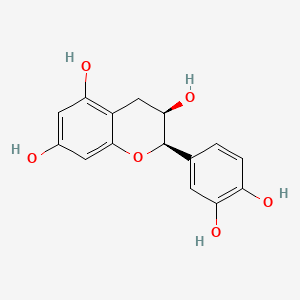
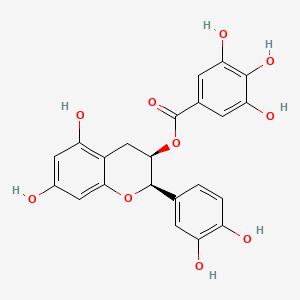
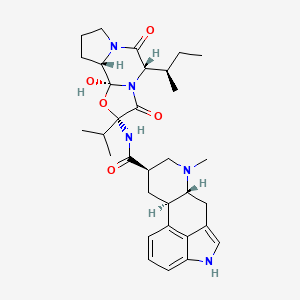
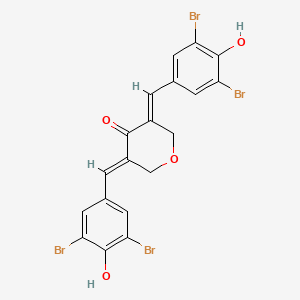
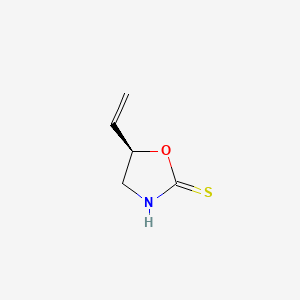
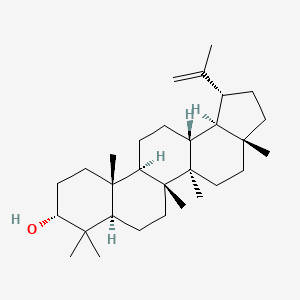

![(10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxidanium](/img/structure/B1671495.png)
